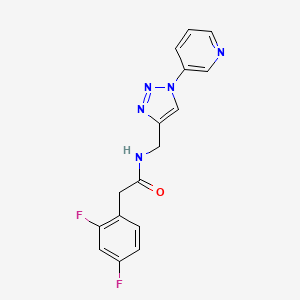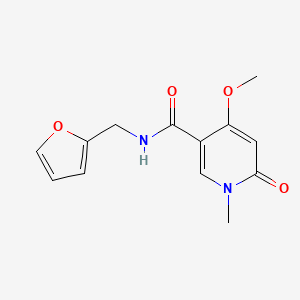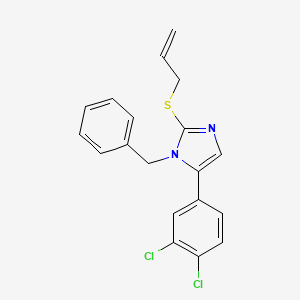
2-(allylthio)-1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(allylthio)-1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry and industrial processes. This compound features an imidazole ring substituted with an allylthio group, a benzyl group, and a dichlorophenyl group, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
The synthesis of 2-(allylthio)-1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product. This can include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
2-(allylthio)-1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the dichlorophenyl group, using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the allylthio group can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 2-(allylthio)-1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparación Con Compuestos Similares
When compared to similar compounds, 2-(allylthio)-1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds include:
4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol: Known for its dual inhibition of EGFR and HDAC, used in cancer therapy.
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: Utilized in catalytic Mitsunobu reactions.
2-(2,4-Dichlorophenyl)-4-[1-(1H-imidazol-1-yl)ethyl]-6-methylnicotinonitrile: Involved in alkylation reactions.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.
Propiedades
IUPAC Name |
1-benzyl-5-(3,4-dichlorophenyl)-2-prop-2-enylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2S/c1-2-10-24-19-22-12-18(15-8-9-16(20)17(21)11-15)23(19)13-14-6-4-3-5-7-14/h2-9,11-12H,1,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBQIGZUTIXJHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2714201.png)
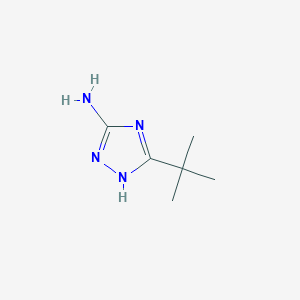
![N-(4-methoxyphenyl)-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]benzenesulfonamide](/img/structure/B2714206.png)
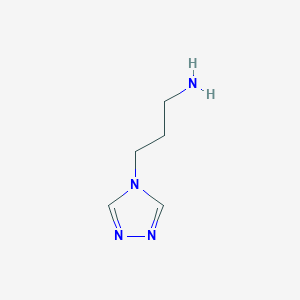
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2714211.png)
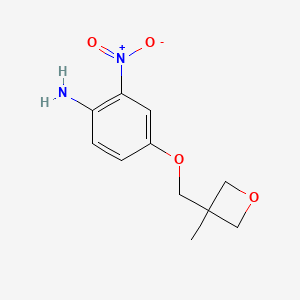
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2714217.png)
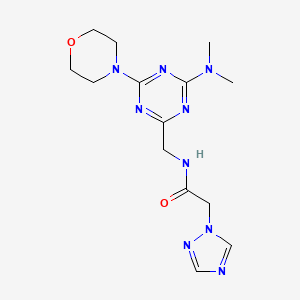
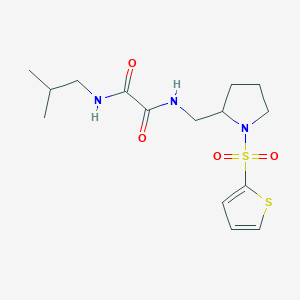
![4-{2-[Methyl(propan-2-yl)carbamoyl]ethyl}benzene-1-sulfonyl fluoride](/img/structure/B2714220.png)
![2-(2,4-Dichlorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2714221.png)
